N-{2-(Furan-2-yl)-2-[(oxan-2-yl)oxy]ethyl}acetamide
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Overview
Description
N-(2-(Furan-2-yl)-2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)acetamide is a synthetic organic compound that features a furan ring and a tetrahydropyran ring connected through an ethyl chain, which is further linked to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Furan-2-yl)-2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)acetamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the tetrahydropyran ring: This step involves the protection of the hydroxyl group followed by the formation of the tetrahydropyran ring through cyclization.
Formation of the ethyl chain: The ethyl chain can be introduced through alkylation reactions.
Attachment of the acetamide group: This final step involves the acylation of the amine group with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Furan-2-yl)-2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The ethyl chain can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions may vary depending on the substituent, but common reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted ethyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery.
Medicine: Investigation as a potential therapeutic agent.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(Furan-2-yl)-2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-(Furan-2-yl)ethyl)acetamide: Lacks the tetrahydropyran ring.
N-(2-(Tetrahydro-2H-pyran-2-yl)ethyl)acetamide: Lacks the furan ring.
N-(2-(Furan-2-yl)-2-hydroxyethyl)acetamide: Lacks the tetrahydropyran ring and has a hydroxyl group instead.
Uniqueness
N-(2-(Furan-2-yl)-2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)acetamide is unique due to the presence of both the furan and tetrahydropyran rings, which may confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
CAS No. |
62130-06-7 |
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Molecular Formula |
C13H19NO4 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-(oxan-2-yloxy)ethyl]acetamide |
InChI |
InChI=1S/C13H19NO4/c1-10(15)14-9-12(11-5-4-8-16-11)18-13-6-2-3-7-17-13/h4-5,8,12-13H,2-3,6-7,9H2,1H3,(H,14,15) |
InChI Key |
MMGLDZUMEVXBGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(C1=CC=CO1)OC2CCCCO2 |
Origin of Product |
United States |
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